molecular formula C12H11NO3 B14553498 6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 62025-10-9

6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one

Cat. No.: B14553498
CAS No.: 62025-10-9
M. Wt: 217.22 g/mol
InChI Key: IXGRNRSYNFGQMK-UHFFFAOYSA-N
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Description

6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2) attached to a biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one can be achieved through several methods. One common approach involves the nitration of 4,5-dihydro[1,1’-biphenyl]-2(3H)-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of 6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of advanced reactors and automation can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, amines, dimethylformamide as a solvent.

    Oxidation: Potassium permanganate, dichloromethane as a solvent.

Major Products Formed

    Reduction: 6-Amino-4,5-dihydro[1,1’-biphenyl]-2(3H)-one.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: It is studied for its potential pharmacological activities and as a precursor for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the formation of adducts with proteins and DNA. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobiphenyl: Similar structure but lacks the dihydro and ketone functionalities.

    2-Nitrobiphenyl: Nitro group positioned differently on the biphenyl structure.

    6-Amino-4,5-dihydro[1,1’-biphenyl]-2(3H)-one: Reduction product of the nitro compound.

Uniqueness

6-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to the combination of its nitro group and the dihydro[1,1’-biphenyl]-2(3H)-one structure. This combination imparts specific reactivity and properties that are distinct from other nitroaromatic compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple scientific disciplines.

Properties

CAS No.

62025-10-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-nitro-2-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H11NO3/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

IXGRNRSYNFGQMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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